REACTION_CXSMILES
|
OP([O-])([O-])=S.[CH2:6](O)C(N)(CO)CO.[ClH:14].[Cl-:15].[K+].[Mg+2].[Cl-:18].[Cl-].C(N(CC(O)=O)CC(O)=O)CN(CC(O)=O)CC(O)=O.C(S)[C@@H](O)[C@H](O)CS.[Na+].[Cl-].CCCCCC[CH2:56][CH2:57][CH2:58][CH2:59][CH2:60][CH2:61][O:62]S([O-])(=O)=O.[Na+]>>[C:61]1([OH:62])[CH:56]=[CH:57][CH:58]=[CH:59][CH:60]=1.[CH:6]([Cl:18])([Cl:15])[Cl:14] |f:1.2,3.4,5.6.7,10.11,12.13,14.15|
|
Name
|
Tris-HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
|
Name
|
DTT
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([C@H]([C@@H](CS)O)O)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(=S)([O-])[O-]
|
Name
|
oligonucleotides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oligonucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oligonucleotide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oligonucleotides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5′ phosphate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
oligonucleotides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
to obtain a final concentration of 600 mM
|
Type
|
WAIT
|
Details
|
the mixture remained at room temperature for three hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
was added to a final concentration of 100 μg/ml
|
Type
|
WAIT
|
Details
|
the mixture was incubated at 37° C. for 30 minutes
|
Duration
|
30 min
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)O.C(Cl)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |